molecular formula C11H12S B14371589 2-Propan-2-ylsulfanylethynylbenzene CAS No. 91211-37-9

2-Propan-2-ylsulfanylethynylbenzene

Cat. No.: B14371589
CAS No.: 91211-37-9
M. Wt: 176.28 g/mol
InChI Key: KIOAMNASOMVPPZ-UHFFFAOYSA-N
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Description

2-Propan-2-ylsulfanylethynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a propan-2-ylsulfanyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylsulfanylethynylbenzene typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by nucleophilic substitution, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylene or ethane derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

2-Propan-2-ylsulfanylethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propan-2-ylsulfanylethynylbenzene involves its interaction with molecular targets through its functional groups:

    Ethynyl Group: Can participate in π-π interactions with aromatic systems or act as a nucleophile in reactions.

    Propan-2-ylsulfanyl Group: Can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethynylbenzene: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.

    2-Propan-2-ylsulfanylbenzene: Lacks the ethynyl group, limiting its potential for π-π interactions and nucleophilic reactions.

Uniqueness

2-Propan-2-ylsulfanylethynylbenzene is unique due to the presence of both the ethynyl and propan-2-ylsulfanyl groups, which confer a combination of reactivity and interaction potential not found in similar compounds.

Properties

CAS No.

91211-37-9

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

2-propan-2-ylsulfanylethynylbenzene

InChI

InChI=1S/C11H12S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3

InChI Key

KIOAMNASOMVPPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC#CC1=CC=CC=C1

Origin of Product

United States

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